2,6-Dichlorohydroquinone

Enzyme Kinetics Biodegradation Substrate Specificity

2,6-Dichlorohydroquinone (2,6-DiCH) is the definitive, non-substitutable substrate for PcpA ring-cleaving dioxygenase in pentachlorophenol (PCP) biodegradation studies. Generic analogs (e.g., 2,6-difluoro or 2,6-dimethyl) fail to replicate enzyme turnover—catalytic rates differ over 40-fold due to halogen polarizability recognition. This compound is mandatory for kinetic assays on wild-type/mutant PcpA, structural selectivity studies, and validating PCP catabolic pathways in Sphingobium chlorophenolicum. Also serves as a key precursor for dichlorohydroquinone ether synthesis per patent literature.

Molecular Formula C6H4Cl2O2
Molecular Weight 179 g/mol
CAS No. 20103-10-0
Cat. No. B128265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorohydroquinone
CAS20103-10-0
Synonyms2,6-Dichloro-1,4-benzenediol;  2,6-Dichloro-4-hydroxyphenol;  2,6-Dichloro-p-benzohydroquinone;  2,6-Dichloro-p-hydroquinone;  NSC 36936 ; 
Molecular FormulaC6H4Cl2O2
Molecular Weight179 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)O
InChIInChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
InChIKeyQQAHQUBHRBQWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorohydroquinone (CAS 20103-10-0) Procurement: Halogenated Hydroquinone Specifications and Analytical Baselines


2,6-Dichlorohydroquinone (2,6-DiCH) is a halogenated dihydric phenol with a molecular formula of C6H4Cl2O2 and a molecular weight of 179.0 g/mol [1]. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of a hydroquinone ring, which profoundly alters its physicochemical and biological properties compared to unsubstituted hydroquinone [1]. 2,6-DiCH is a key metabolic intermediate in the biodegradation of polychlorinated phenols such as pentachlorophenol (PCP), and it serves as a critical substrate for a specific class of non-heme Fe(II)-dependent dioxygenases [2].

Why 2,6-Dichlorohydroquinone Cannot Be Substituted with Other Halogenated or Alkylated Hydroquinone Analogs in Critical Applications


Generic substitution of 2,6-Dichlorohydroquinone (2,6-DiCH) with structurally similar analogs (e.g., 2,6-difluorohydroquinone, 2,6-dimethylhydroquinone, or other dichlorohydroquinone isomers) is not scientifically viable due to dramatic differences in enzyme specificity, catalytic efficiency, and binding affinity [1]. The unique combination of an ortho-dihalo substitution pattern with polarizable chlorine atoms creates an electronic environment that is specifically recognized by key catabolic enzymes like PcpA. This recognition is not based on simple pKa or steric factors, but on halogen polarizability, which dictates substrate turnover rates that can differ by over 40-fold between analogs [2].

Quantitative Differentiation of 2,6-Dichlorohydroquinone (20103-10-0) Against Its Closest Analogs: A Procurement Evidence Guide


Catalytic Efficiency Superiority: 40-Fold Higher Enzyme Turnover Compared to 2,6-Dimethylhydroquinone

In a direct kinetic comparison using the PcpA dioxygenase from Sphingobium chlorophenolicum, the catalytic efficiency (kcatapp/KmAapp) for the native substrate 2,6-Dichlorohydroquinone was found to be approximately 40-fold higher than that of its dimethyl analog, 2,6-dimethylhydroquinone [1].

Enzyme Kinetics Biodegradation Substrate Specificity PcpA Dioxygenase

Substrate Specificity: 2,6-Difluorohydroquinone is a Poor Substrate with 40-Fold Lower kcat and 20-Fold Higher Km

A comparative kinetic study of PcpA showed that 2,6-difluorohydroquinone is a poor substrate despite having a similar first pKa (pKa1 ≈ 7.5) to 2,6-Dichlorohydroquinone (pKa1 ≈ 7.3). Steady-state kinetics revealed that the difluoro analog had a kcat that was approximately 40-fold lower and a Km that was 20-fold higher [1].

Halogen Bonding Enzyme Kinetics PcpA Substrate Analog Comparison

Enzyme Selectivity: Absolute Discrimination Against the Isomeric 2,5-Dichlorohydroquinone

The enzyme 2,6-dichloro-p-hydroquinone chlorohydrolase from Flavobacterium sp. ATCC 39723 demonstrates absolute substrate selectivity, converting its native substrate 2,6-Dichlorohydroquinone to 6-chlorohydroxyquinol but exhibiting no activity toward the isomer 2,5-Dichlorohydroquinone [1].

Enzyme Specificity Dehalogenation Isomer Differentiation Chlorohydrolase

PcpA Enzyme High Substrate Fidelity: Exclusive Utilization of 2,6-Dichlorohydroquinone

Previous and confirmatory studies have established that the PcpA enzyme from Sphingobium chlorophenolicum is highly substrate-specific and utilizes only 2,6-Dichlorohydroquinone as its substrate [1].

Biodegradation Dioxygenase Pentachlorophenol Pathway Enzyme Engineering

High-Value Research and Industrial Scenarios for Procuring 2,6-Dichlorohydroquinone (20103-10-0)


Biodegradation and Bioremediation Research: Pentachlorophenol (PCP) Pathway Studies

2,6-Dichlorohydroquinone (2,6-DiCH) is the non-substitutable, key metabolic intermediate in the aerobic biodegradation pathway of pentachlorophenol (PCP), a priority environmental pollutant [1]. Its procurement is essential for laboratories studying the kinetics and mechanisms of the PCP degradation pathway in organisms like Sphingobium chlorophenolicum and Flavobacterium sp. [2]. The unique and high specificity of the ring-cleaving dioxygenase (PcpA) for 2,6-DiCH [3] makes this compound the required standard for enzyme assays and for validating the complete catabolic pathway in newly isolated bacterial strains.

Enzymology and Protein Engineering of Halogen-Specific Dioxygenases

The compound is the definitive substrate for characterizing and engineering a specific class of non-heme Fe(II)-dependent hydroquinone dioxygenases, most notably PcpA [1]. Research has shown that these enzymes have a unique substrate-binding logic predicated on halogen polarizability, not just pKa or steric bulk [2]. Therefore, 2,6-DiCH is mandatory for any project aiming to: (1) perform steady-state kinetic studies on wild-type or mutant PcpA enzymes, (2) investigate the structural basis of halohydroquinone selectivity, or (3) develop high-throughput screens for enzyme inhibitors or activity modulators.

Synthesis of Dichlorohydroquinone Ethers and Related Specialty Chemicals

2,6-Dichlorohydroquinone is a specific chemical precursor for the synthesis of dichlorohydroquinone ethers, as documented in patent literature [1]. This application requires the specific 2,6-dichloro substitution pattern to achieve the desired final product geometry and properties. The compound's solubility profile, being sparingly soluble in water but readily soluble in organic solvents like dichloromethane and ethyl acetate, is also a key process consideration for these synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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